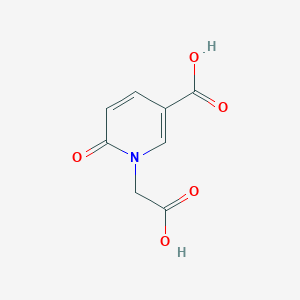

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Beschreibung

Crystallographic Analysis and Space Group Determination

The crystallographic characterization of 6-oxo-1,6-dihydropyridine derivatives provides essential insights into the structural framework of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Single-crystal X-ray diffraction studies of the parent compound 6-oxo-1,6-dihydropyridine-3-carboxylic acid reveal a triclinic crystal system with space group P1. The unit cell parameters demonstrate dimensions of a = 6.8130(1) Å, b = 11.1340(3) Å, and c = 16.2780(4) Å, with angles α = 82.5570(9)°, β = 78.106(1)°, and γ = 76.251(1)°. The crystal structure accommodates eight molecules per unit cell (Z = 8), indicating a relatively dense packing arrangement that facilitates extensive intermolecular interactions.

The space group determination for related N-substituted derivatives, such as N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, shows similar triclinic symmetry with space group P1. This compound exhibits unit cell parameters of a = 4.91237(15) Å, b = 10.3037(3) Å, and c = 12.5876(3) Å, with α = 105.890(2)°, β = 96.422(2)°, and γ = 99.361(2)°. The calculated density of 1.463 Mg m⁻³ and molecular weight of 262.69 g/mol provide important benchmarks for understanding the solid-state properties of this compound class. The refinement statistics demonstrate excellent data quality with R[F² > 2σ(F²)] = 0.060 and weighted residual factor wR(F²) = 0.184.

Comparative analysis with 2-oxo-1,2-dihydropyridine-3-carboxylic acid reveals an alternative crystallographic arrangement in the monoclinic space group P 1 21/n 1. This structure exhibits unit cell parameters of a = 3.64 Å, b = 11.584 Å, and c = 13.565 Å, with β = 94.64°. The significantly smaller unit cell volume of 570.1 ų compared to the 6-oxo analogs indicates more efficient molecular packing in the 2-oxo tautomer. The temperature-dependent studies conducted at 90 K demonstrate the stability of these crystalline arrangements under various conditions.

Eigenschaften

IUPAC Name |

1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-6-2-1-5(8(13)14)3-9(6)4-7(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZTVORBQCDSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1025871-64-0) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the dihydropyridine class, which is known for various therapeutic effects, including antioxidant, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.

- Molecular Formula : C8H7NO5

- Molecular Weight : 197.14 g/mol

- IUPAC Name : 1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid

Antioxidant Activity

Research indicates that compounds with a dihydropyridine structure exhibit significant antioxidant properties. The presence of carboxymethyl and keto groups in this compound enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid (Vitamin C) | 15.0 |

| Trolox | 10.0 |

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. In vitro studies demonstrate effective inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects of this compound on MCF-7 cells using the MTT assay:

- Concentration Tested : Ranged from 10 µM to 100 µM.

- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM, indicating significant anticancer potential compared to control treatments.

The biological activities are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS).

- Cell Cycle Arrest : Induction of apoptosis in cancer cells may occur via modulation of cell cycle regulatory proteins.

- Bacterial Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and eventual cell lysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against various pathogens using the disk diffusion method. The results indicated inhibition zones ranging from 12 mm to 25 mm depending on the concentration used. This suggests its potential as a lead compound for developing new antibiotics.

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

Data Table: Enzyme Inhibition Potency

Materials Science

Polymer Synthesis

The compound can be utilized in synthesizing biodegradable polymers due to its carboxylic acid groups that facilitate polymerization reactions. Research has shown that incorporating this compound into polyesters enhances their mechanical properties and biodegradability.

Case Study: Polymer Development

A recent study focused on creating a copolymer using this compound and lactic acid. The resulting material exhibited improved tensile strength and elongation at break compared to traditional polylactic acid (PLA) polymers.

Agricultural Applications

Pesticidal Activity

Preliminary studies suggest that the compound may possess pesticidal properties against certain agricultural pests. Its application as a natural pesticide could reduce reliance on synthetic chemicals in agriculture.

Data Table: Pesticidal Efficacy

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1-position substituent significantly influences solubility, reactivity, and biological activity. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Lipophilicity : Fluorinated (e.g., difluoromethyl) and aryl (e.g., benzyl) substituents increase lipophilicity, enhancing membrane permeability in drug candidates .

- Solubility : Hydroxyl and carboxymethyl groups improve aqueous solubility due to hydrogen bonding and ionization .

- Acidity : Additional carboxylic groups (e.g., carboxymethyl) lower pKa, favoring metal coordination in catalytic applications .

Crystallographic and Structural Insights

Vorbereitungsmethoden

Overview

One of the most effective and environmentally friendly methods for preparing 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives involves hydrothermal synthesis. This method employs water as the solvent under elevated temperature and pressure conditions to facilitate the formation of the dihydropyridine ring system with carboxylic acid substituents.

Procedure Details

- Starting Materials: 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL).

- Reaction Vessel: 25 mL jacketed hydrothermal reaction kettle.

- Conditions: The mixture is sealed and heated at 100–180°C for 24–72 hours.

- Post-Reaction: The system is naturally cooled to room temperature, and the resultant white flaky crystals are collected.

- Product: 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals.

Advantages and Outcomes

- The hydrothermal method yields crystals with fewer internal defects and greater thermal stability.

- The product can be stored at room temperature for extended periods without degradation.

- The reaction is green and environmentally friendly, using water as the solvent.

- The yield is high, reported to be above 80%.

- The process is operationally simple and requires relatively basic equipment.

| Parameter | Condition/Value |

|---|---|

| Starting material | 2-chloro-5-trifluoromethylpyridine (0.54 g) |

| Solvent | Water (17 mL) |

| Reactor volume | 25 mL |

| Temperature range | 100–180 °C |

| Reaction time | 24–72 hours |

| Product form | White flaky crystals |

| Yield | >80% |

| Advantages | High purity, stable crystals, green solvent |

This method is documented in patent literature, highlighting its industrial applicability due to simplicity and efficiency.

Microbial Hydroxylation (Related Compound Preparation)

Although this method is specifically reported for the preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid, it provides insight into biocatalytic approaches potentially adaptable for related compounds such as 1-(carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Procedure Summary

- Microorganism: Alcaligenes faecalis (DSM 6269).

- Substrate: Pyridine-2-carboxylic acid.

- Process: Microbial regiospecific hydroxylation converts the substrate into the corresponding 6-oxo-1,6-dihydropyridine derivative.

- Scale: Preparative scale demonstrated.

Relevance

- This biotransformation approach offers regioselectivity and mild reaction conditions.

- It suggests potential for enzymatic or microbial synthesis routes for derivatives of dihydropyridine carboxylic acids.

- However, direct application to this compound requires further research and optimization.

| Parameter | Details |

|---|---|

| Microorganism | Alcaligenes faecalis (DSM 6269) |

| Substrate | Pyridine-2-carboxylic acid |

| Reaction type | Microbial hydroxylation |

| Product | 6-oxo-1,6-dihydropyridine-2-carboxylic acid |

| Scale | Preparative |

| Advantages | Regioselective, mild conditions |

This microbial method is documented in peer-reviewed chemical literature and may inspire alternative synthetic pathways.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrothermal Synthesis | 100–180°C, 24–72 h, water solvent | >80 | High purity, green solvent, stable crystals | Requires high temperature and pressure equipment |

| Microbial Hydroxylation | Ambient temperature, biocatalyst | Variable | Regioselective, mild conditions | Limited substrate scope, scale-up challenges |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how are intermediates characterized?

- Methodology : A typical route involves hydrogenolysis of benzyl-protected precursors (e.g., 2-(1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxamido) derivatives) using 10% Pd/C under a hydrogen atmosphere, followed by purification via chiral HPLC . Intermediates are characterized using NMR (400 MHz, CDOD) and LC-MS to confirm regioselectivity and purity. For example, δ 8.57 (s, 1H) and δ 6.66 (d, J = 9.6 Hz, 1H) are diagnostic peaks for the dihydropyridine core .

Q. How is the solubility and stability of this compound optimized for in vitro studies?

- Methodology : Solubility is enhanced by derivatization with ester groups (e.g., ethyl or methyl esters) or via pH adjustment in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4). Stability under oxidative conditions is assessed using accelerated degradation studies with HO or UV exposure, monitored by HPLC .

Q. What analytical techniques are recommended for structural elucidation?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR (e.g., δ 164.72 ppm for carbonyl carbons) resolve stereochemistry. IR spectroscopy identifies functional groups (e.g., C=O stretches at 1722–1631 cm) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of 6-oxo-1,6-dihydropyridine derivatives?

- Methodology : Optimize catalytic hydrogenation conditions (e.g., Pd/C loading, reaction time, and solvent polarity). For example, reducing reaction time from 8 h to 4 h while maintaining 10% Pd/C in 1,4-dioxane minimizes side-product formation . Computational modeling (DFT) predicts transition states to guide solvent selection and temperature control .

Q. What strategies address contradictory data in biological activity assays involving this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For instance, discrepancies in IC values may arise from assay-specific interference; use LC-MS to verify compound integrity in cell culture media .

Q. How does the carboxymethyl substituent influence metalloenzyme inhibition?

- Methodology : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with metalloenzyme active sites. Compare with analogs lacking the carboxymethyl group. Experimental validation via enzyme kinetics (e.g., NADPH oxidation rates in cytochrome P450 assays) quantifies inhibition potency .

Q. What are the challenges in scaling up chiral resolutions of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.